1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methoxyethanone
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Overview
Description
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methoxyethan-1-one is a chemical compound that features a piperazine ring substituted with a fluorophenyl group and a methoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-methoxyethan-1-one typically involves the reaction of 2-fluorophenylpiperazine with a suitable methoxyethanone derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction may be catalyzed by acids or bases depending on the specific synthetic route chosen .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxyethanone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the methoxyethanone can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-methoxyethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-(2-Fluorophenyl)piperazine: Shares the fluorophenyl-piperazine core but lacks the methoxyethanone moiety.
1-(4-Fluorophenyl)piperazine: Similar structure but with different substituents on the piperazine ring.
2-Methoxyethanone derivatives: Compounds with similar methoxyethanone moieties but different aromatic substitutions.
Uniqueness: 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methoxyethan-1-one is unique due to the combination of the fluorophenyl group and the methoxyethanone moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
Molecular Formula |
C13H17FN2O2 |
---|---|
Molecular Weight |
252.28 g/mol |
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-methoxyethanone |
InChI |
InChI=1S/C13H17FN2O2/c1-18-10-13(17)16-8-6-15(7-9-16)12-5-3-2-4-11(12)14/h2-5H,6-10H2,1H3 |
InChI Key |
DHONURGRWILAGO-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C2=CC=CC=C2F |
Origin of Product |
United States |
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